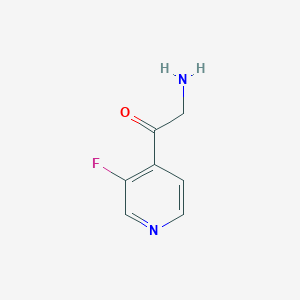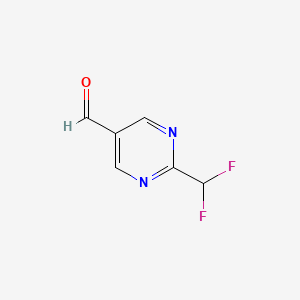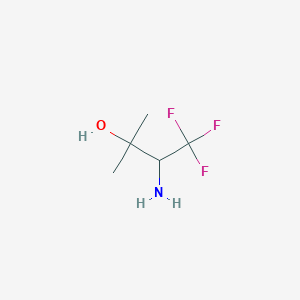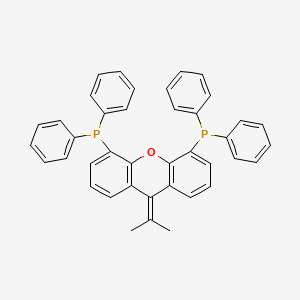amine](/img/structure/B13203234.png)
[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl](ethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of two bromine atoms, a methyl group, and an ethylamine group attached to the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine typically involves the following steps:
Bromination of 1-methylimidazole: The starting material, 1-methylimidazole, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like acetonitrile. This results in the formation of 4,5-dibromo-1-methylimidazole.
Alkylation with ethylamine: The dibromo derivative is then reacted with ethylamine under basic conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate. This step leads to the formation of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution products: Depending on the nucleophile used, various substituted imidazole derivatives can be obtained.
Oxidation products: Oxidation can lead to the formation of imidazole N-oxides or other oxidized derivatives.
Reduction products: Reduction can yield partially or fully reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atoms and the imidazole ring play crucial roles in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine can be compared with other imidazole derivatives, such as:
1-methylimidazole: Lacks the bromine atoms and ethylamine group, resulting in different chemical properties and reactivity.
4,5-dibromoimidazole: Lacks the methyl and ethylamine groups, leading to different biological activities and applications.
(4,5-Dibromo-1H-imidazol-2-yl)methylamine: Similar structure but without the methyl group, which may affect its chemical behavior and biological effects.
The uniqueness of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H11Br2N3 |
|---|---|
Molekulargewicht |
296.99 g/mol |
IUPAC-Name |
N-[(4,5-dibromo-1-methylimidazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H11Br2N3/c1-3-10-4-5-11-6(8)7(9)12(5)2/h10H,3-4H2,1-2H3 |
InChI-Schlüssel |
JNELOYVBQOBACM-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=NC(=C(N1C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13203174.png)

![2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol](/img/structure/B13203205.png)


amine](/img/structure/B13203223.png)
![8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13203226.png)
![5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203229.png)

![Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13203240.png)
![2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13203241.png)
